molecular formula C13H19NO B13064948 2,3,3-Trimethyl-6-phenylmorpholine

2,3,3-Trimethyl-6-phenylmorpholine

Cat. No.: B13064948
M. Wt: 205.30 g/mol
InChI Key: NVJGMLHJGFIUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethyl-6-phenylmorpholine is a chemical compound with the molecular formula C₁₃H₁₉NO. It belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a morpholine ring substituted with three methyl groups and a phenyl group, making it a unique structure with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-phenyl-2,3,3-trimethylpropan-1-amine with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-6-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3-Trimethyl-6-phenylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, such as kinases and proteases. The compound’s effects are mediated through binding to these enzymes, leading to alterations in cellular signaling and function .

Comparison with Similar Compounds

Comparison: 2,3,3-Trimethyl-6-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,3,3-trimethyl-6-phenylmorpholine

InChI

InChI=1S/C13H19NO/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3

InChI Key

NVJGMLHJGFIUHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCC(O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.